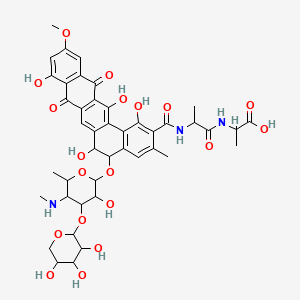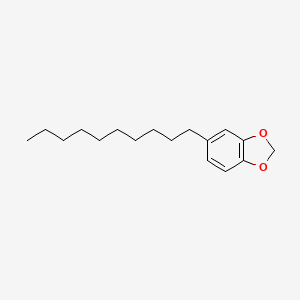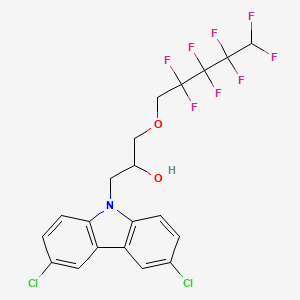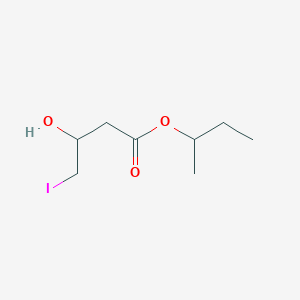![molecular formula C9H6Cl2F3NO2 B14150177 N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide CAS No. 143360-20-7](/img/structure/B14150177.png)
N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H6Cl2F3NO2 and a molecular weight of 288.05 g/mol It is characterized by the presence of dichloro and trifluoromethoxy groups attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
The synthesis of N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2,4-dichloro-5-(trifluoromethoxy)aniline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (dichloro and trifluoromethoxy) on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Wissenschaftliche Forschungsanwendungen
N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide can be compared with other similar compounds such as:
N-(3,5-Dichloro-4-(2-(trifluoromethoxy)phenyl)phenyl)-2-(4-: This compound also contains dichloro and trifluoromethoxy groups but differs in its overall structure and specific applications.
Acetamide, N-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-:
Eigenschaften
CAS-Nummer |
143360-20-7 |
|---|---|
Molekularformel |
C9H6Cl2F3NO2 |
Molekulargewicht |
288.05 g/mol |
IUPAC-Name |
N-[2,4-dichloro-5-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H6Cl2F3NO2/c1-4(16)15-7-3-8(17-9(12,13)14)6(11)2-5(7)10/h2-3H,1H3,(H,15,16) |
InChI-Schlüssel |
DXWRORCULWRMQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)
![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)


![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)


![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)

![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
